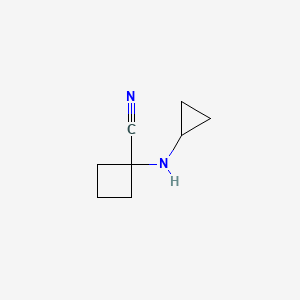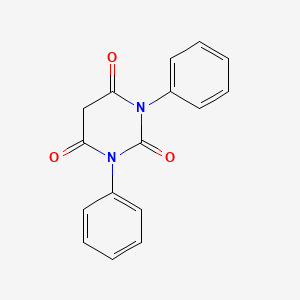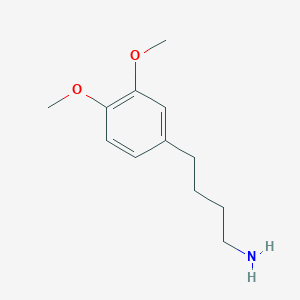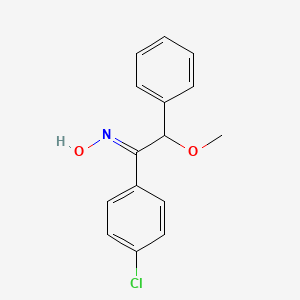
Ethanol, 2-(3-buten-1-ylamino)-
Overview
Description
“Ethanol, 2-(3-buten-1-ylamino)-” is also known as “Ethanol, 2-(butylamino)-” or “2-(Butylamino)ethanol”. It is a compound with the molecular formula C6H15NO and a molecular weight of 117.1894 . It is also known by other names such as n-Butylaminoethanol, n-Butylethanolamine, Butylethanolamine, Butylmonoethanolamine, 2-Butylaminoethanol, N-n-Butylethanolamine, N-Butyl monoethanolamine, 2-(n-Butylamino)ethanol, 2-(N-Monobutylamino)ethanol, Butyl (2-hydroxyethyl)amine .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(3-buten-1-ylamino)-” can be represented by the InChI string: InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Chemical Synthesis : Ethanol, 2-(3-buten-1-ylamino)-, and similar compounds have applications in chemical synthesis. For instance, 2-(1-Nitronaphthalen-2-ylamino)ethanol, a related compound, can be reduced to 2-(1-aminonaphthalen-2-ylamino)ethanol, which is then used to synthesize other complex chemicals (Gumbley & Main, 1976).
Electrogenerated Chemiluminescence : Ethanol, 2-(3-buten-1-ylamino)-, or similar compounds like 2-(Dibutylamino)ethanol (DBAE), are used in electrochemiluminescence. DBAE acts as a coreactant for Ru(bpy)(3)(2-) and Ru(phen)(3)(2+), two well-known electrochemiluminescent luminophores (Parveen et al., 2013).
Alcohol Extraction from Water : Research on ethanol and related alcohols includes studying their extraction from water using ionic liquids. For example, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can separate 1-butanol and ethanol from water (Chapeaux et al., 2008).
Substrate Specificity in Enzyme Reactions : The specificity of alcohol dehydrogenases from various sources (human liver, horse liver, yeast) for alcohols and aldehydes, including ethanol and its derivatives, has been a topic of research (Pietruszko et al., 1973).
Quantum Chemical Studies : Ethanol derivatives like 1,2-diphenyl-2-(1-phenylethylamino) ethanol have been studied using quantum chemical methods, providing insights into their stability and reactivity (Zhou Chang-hu, 2013).
Biofuel Production : Ethanol derivatives like 3-methyl-3-buten-1-ol are targeted for biofuel production. Engineering E. coli for high-yield production of such alcohols showcases the potential of ethanol derivatives as biofuels (George et al., 2015).
Catalytic Reactions in Fuel Production : Ethanol and its derivatives are involved in various catalytic reactions, such as in the conversion of ethanol to chemicals like 1-butanol or 1,3-butadiene (Chieregato et al., 2015).
Quality Analysis of Automotive Fuels : The addition of ethanol to gasoline impacts the solvatochromic band of dyes, which can be used for the quality analysis of automotive fuels (Budag et al., 2006).
Catalyst Development for Bioethanol Conversion : Research focuses on developing catalysts that facilitate the conversion of ethanol to higher alcohols like 1-butanol, a key step in utilizing bioethanol as a renewable fuel (Li et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(but-3-enylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-7-5-6-8/h2,7-8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCETCVOKUOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(3-buten-1-ylamino)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)


![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)




![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)


